The compound "4-Amino-3-fluoropyridin-2(1H)-one" is a fluorinated heterocyclic molecule that has garnered attention due to its potential applications in pharmaceuticals. Fluorinated compounds are often used in medicinal chemistry because the introduction of fluorine can significantly alter the biological activity and metabolic stability of bioactive molecules. The research on fluorinated azaheterocycles, such as the ones described in the synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, highlights the importance of these compounds as bifunctional building blocks for the development of new pharmaceuticals1.
In the pharmaceutical field, the synthesis of fluorinated compounds is crucial for the development of new drugs with improved efficacy and safety profiles. The study on aminopyridazin-3(2H)-one derivatives provides evidence of their potential as G0/G1-phase arresting agents with apoptosis-inducing activities, which could be beneficial in the treatment of cancers such as neuroblastoma, myelogenous leukemia, and gastric cancer2. The selective antiproliferative activities of these compounds underscore their potential for targeted cancer therapy.
The chemical synthesis of fluorinated azaheterocycles, as described in the first paper, involves a regioselective bromofluorination, which is a key step in producing bifunctional building blocks for further pharmaceutical compound development1. These building blocks are essential for the creation of a diverse array of fluorinated pharmaceuticals, which can lead to the discovery of new drugs with unique properties.
4-Amino-3-fluoropyridin-2(1H)-one is synthesized from starting materials such as 2-amino-3-fluoropyridine or related fluorinated pyridines. It falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure. Its classification as a pyridinone indicates that it possesses a carbonyl group adjacent to the nitrogen atom in the ring.
The synthesis of 4-Amino-3-fluoropyridin-2(1H)-one can be achieved through several methods, often involving multistep processes. One common approach involves the reaction of 2-amino-3-fluoropyridine with various reagents under controlled conditions.
The molecular structure of 4-Amino-3-fluoropyridin-2(1H)-one can be described by its key features:
The bond lengths and angles in the molecule can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the compound's conformation and stability.
4-Amino-3-fluoropyridin-2(1H)-one participates in several chemical reactions typical for amino pyridinones:
These reactions are crucial for synthesizing more complex molecules and exploring the compound's potential biological activities.
The mechanism of action for compounds like 4-Amino-3-fluoropyridin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors:
Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide valuable data about functional groups and molecular integrity.
4-Amino-3-fluoropyridin-2(1H)-one has several scientific applications:
The strategic incorporation of fluorine into heterocyclic frameworks represents a cornerstone of modern medicinal chemistry, profoundly influencing molecular interactions and pharmacokinetic profiles. Fluorine, the most electronegative element, exerts powerful electronic effects when introduced into pyridine rings, altering electron distribution through negative hyperconjugation and field effects. These modifications enhance dipole moments, polarizability, and resonance stabilization while maintaining steric parameters comparable to hydrogen (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å). Consequently, fluorinated heterocycles exhibit improved metabolic stability by resisting oxidative degradation and modulating cytochrome P450 interactions due to the strength of the carbon-fluorine bond (approximately 485 kJ/mol) [1] [7].
The presence of fluorine also facilitates distinctive binding interactions with biological targets. Fluorine atoms engage in orthogonal multipolar interactions with peptide backbones and side chains, while simultaneously enhancing hydrophobic contacts through lipophilic surface area. This dual capability enables precise optimization of target affinity and selectivity. For example, in kinase inhibitors, meta-fluorinated pyridines demonstrate enhanced ATP-binding pocket occupancy through halogen bonding with hinge region residues [6] [8]. Furthermore, fluorinated heterocycles serve as key motifs in agrochemicals, materials science, and pharmaceuticals, with approximately 30% of recent small-molecule drugs containing fluorine [1] [9].
Table 1: Electronic and Steric Properties of Fluorine Versus Hydrogen
Property | Fluorine | Hydrogen | Impact on Heterocycles |
---|---|---|---|
Electronegativity (Pauling) | 3.98 | 2.20 | Enhanced dipole moments; σ-hole formation |
Van der Waals radius (Å) | 1.47 | 1.20 | Minimal steric perturbation |
Bond dissociation energy (C-X, kJ/mol) | ~485 | ~414 | Increased metabolic stability |
Hydrophobicity (π constant) | 0.14 | 0.00 | Modulated lipophilicity |
The evolution of 4-amino-3-fluoropyridin-2(1H)-one stems from systematic explorations into fluorinated pyridine bioisosteres beginning in the late 20th century. Early synthetic routes relied on electrophilic fluorination using hazardous reagents like fluorine gas or hydrofluoric acid, which suffered from poor regioselectivity and functional group tolerance [9]. Breakthroughs emerged with the advent of "selectfluor" (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), enabling regiocontrolled fluorination of dihydropyridine precursors followed by oxidative aromatization. This method facilitated access to 3-fluoro-substituted pyridinones without requiring protecting groups [6].
Key milestones in the compound’s development include:
Recent innovations focus on meta-selective difluoromethylation of pyridines using transition-metal-catalyzed processes, expanding access to derivatives with tunable lipophilicity. These advances underscore the scaffold’s versatility in addressing challenges in drug bioavailability and resistance [8].
The bioactivity of 4-amino-3-fluoropyridin-2(1H)-one is governed by synergistic physicochemical properties imparted by its fluorine atom and heterocyclic framework. These attributes collectively modulate absorption, distribution, and target engagement:
Lipophilicity and Partitioning: The fluorine atom increases log P by approximately 0.2–0.4 units compared to non-fluorinated analogs, enhancing membrane permeability. However, the scaffold’s amphoteric character (acidic NH at C2, basic amino group at C4) balances hydrophilicity. The experimental log D7.4 of 0.8 ± 0.3 reflects favorable partitioning across biological membranes [3] [10].
Acid-Base Behavior: The pyridinone nitrogen (pKa ≈ 8.5) and 4-amino group (pKa ≈ 3.5) create a zwitterionic state at physiological pH. Fluorine’s electron-withdrawing effect lowers the pKa of the pyridinone proton by ~1 unit relative to des-fluoro analogs, enhancing hydrogen-bond-donating capacity toward biological targets [3] [10].
Solubility and Solid-State Interactions: Aqueous solubility ranges from 10–50 mM due to extensive hydrogen-bonding networks involving C=O, NH, and F moieties. Fluorine participates in intermolecular interactions in crystal lattices, influencing dissolution kinetics and polymorph stability. These interactions also enhance binding to proteins through C–F···H–N contacts and orthogonal dipolar alignments [3] [6].
Table 2: Experimental and Calculated Physicochemical Parameters of 4-Amino-3-fluoropyridin-2(1H)-one
Property | Experimental Value | Computational Prediction | Biological Relevance |
---|---|---|---|
log P (Octanol-water) | -0.5 ± 0.1 | -0.42 (ALOGPS) | Membrane permeability |
log D7.4 | 0.8 ± 0.3 | 0.75 | Distribution at physiological pH |
Water Solubility (mM) | 35 ± 5 | 29 | Oral absorption potential |
pKa (Pyridinone NH) | 8.2 ± 0.2 | 8.4 | Hydrogen-bond-donating strength |
pKa (4-Amino group) | 3.6 ± 0.3 | 3.8 | Zwitterion formation at pH 7.4 |
Molecular modeling reveals fluorine’s impact on electron density: the C3–F bond reduces π-electron delocalization across the pyridinone ring, increasing electrophilicity at C5/C6. This facilitates nucleophilic additions in prodrug strategies or covalent inhibitor design. Furthermore, fluorine’s gauche effect influences ring conformation, positioning the 4-amino group optimally for salt-bridge formation with aspartate/glutamate residues in enzymatic pockets [1] [4] [10]. The scaffold’s physicochemical profile renders it a versatile template for kinase inhibitors, epigenetic modulators, and antibacterial agents where optimized distribution and target residence time are critical [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7